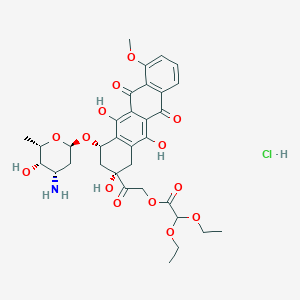

![molecular formula C15H16ClN5 B1684514 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 172889-27-9](/img/structure/B1684514.png)

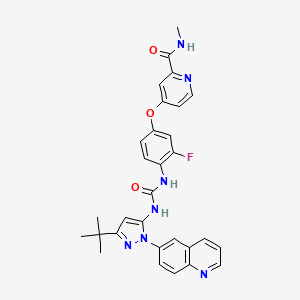

1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Overview

Description

“1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . It has been explored for its potential antitubercular activity .

Synthesis Analysis

The synthesis of this compound and its derivatives involves acid-catalysed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is substituted at the 1-position with a tert-butyl group, at the 3-position with a 4-chlorophenyl group, and at the 4-position with an amine group .Scientific Research Applications

Antiproliferative and Proapoptotic Activities

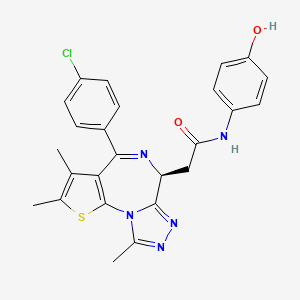

1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have been studied for their antiproliferative and proapoptotic effects on various cancer cell lines. Research demonstrates that these compounds inhibit cell proliferation and induce apoptosis by interfering with the phosphorylation of Src. This action suggests potential therapeutic applications in cancer treatment due to their ability to block cancer cell growth and promote cell death through the inhibition of crucial signaling pathways involved in cancer cell survival and proliferation (Carraro et al., 2006).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds exhibit significant in vitro antimicrobial activity and show higher anticancer activity compared to standard drugs in some cases. Their dual function as antimicrobial and anticancer agents highlights their potential in the development of new therapeutic agents targeting both infectious diseases and cancer (Hafez et al., 2016).

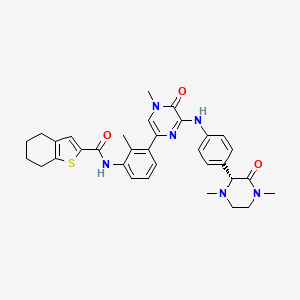

Synthesis and Structural Analysis

The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazolo[3,4-d]pyrimidine-1-yl)ethoxy) propionate, a related compound, involves palladium-catalyzed Suzuki reactions. This synthesis process and the high yield obtained under optimal conditions underline the compound's importance as an intermediate in the production of targeted mTOR PROTAC molecules, indicating its role in advancing research in targeted cancer therapies (Zhang et al., 2022).

Mechanism of Action

Target of Action

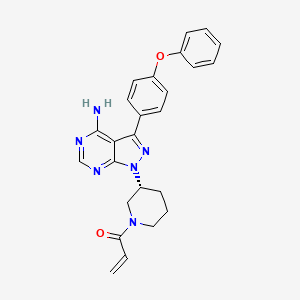

PP2, also known as 1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Src-family kinases . It strongly inhibits the kinases Lck, Fyn, and Hck . These kinases are part of the Src family of non-receptor tyrosine kinases (nRTK), which play crucial roles in cell proliferation, differentiation, survival, and migration .

Mode of Action

PP2 interacts with its targets (Lck, Fyn, and Hck) by binding to their ATP-binding sites, thereby inhibiting their kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream proteins, disrupting the signaling pathways that these kinases are involved in .

Biochemical Pathways

PP2 affects multiple biochemical pathways due to its inhibition of Src-family kinases. For instance, it down-regulates phospho-Src-Y416 and phospho-EGFR-Y1173, which are involved in the proliferation of cervical cancer cells . PP2 also modulates cell cycle arrest by up-regulating p21 Cip1 and p27 Kip1 and down-regulating expression of cyclin A, cyclin dependent kinase-2, -4 (Cdk-2, -4) in HeLa cells, and cyclin B and Cdk-2 in SiHa cells .

Result of Action

The inhibition of Src-family kinases by PP2 leads to various molecular and cellular effects. For example, it has been shown to efficiently inhibit cervical cancer cell proliferation through the down-regulation of both Src and EGFR activity . In cell aggregation assays, PP2 stimulated the aggregation of colon, liver, and breast cancer cells, indicating that it induced strong cell-cell contact .

Biochemical Analysis

Biochemical Properties

PP2 interacts with several enzymes and proteins, including Lck and Fyn, two members of the Src family of tyrosine kinases . The interaction between PP2 and these kinases is characterized by high affinity and selectivity . PP2 inhibits the activity of these kinases by binding to their ATP-binding sites, thereby preventing the transfer of phosphate groups to their substrate proteins .

Cellular Effects

PP2 has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving Src family kinases . By inhibiting the activity of these kinases, PP2 can affect gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of PP2 involves its binding to the ATP-binding sites of Src family kinases, thereby inhibiting their activity . This inhibition results in decreased phosphorylation of substrate proteins, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PP2 can change over time. While the compound is stable under normal conditions, it can degrade over time, potentially leading to reduced effectiveness . Long-term effects of PP2 on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of PP2 in animal models can vary with different dosages. While low doses of PP2 can effectively inhibit Src family kinases, high doses may lead to toxic or adverse effects .

Metabolic Pathways

PP2 is involved in several metabolic pathways, primarily those involving the transfer of phosphate groups. It interacts with enzymes such as Lck and Fyn, which are involved in these pathways .

Transport and Distribution

PP2 is transported and distributed within cells and tissues in a manner that allows it to effectively reach its target kinases . The compound’s distribution is influenced by various factors, including its chemical properties and the presence of transport proteins .

Subcellular Localization

The subcellular localization of PP2 is largely determined by its target proteins. As PP2 primarily targets Src family kinases, which are typically located in the cytoplasm, the compound is primarily localized to this cellular compartment .

properties

IUPAC Name |

1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBRWFOVCUAONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274447 | |

| Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172889-27-9 | |

| Record name | Src kinase inhibitor PP2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172889-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PP2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PP 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PP2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK8JPC58XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is PP2 and what is its primary target?

A1: PP2, or 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent and selective inhibitor of Src family kinases (SFKs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does PP2 interact with SFKs?

A2: While the exact binding mechanism of PP2 to SFKs is not fully elucidated in the provided research, it is known to be a competitive inhibitor for the ATP binding site on these kinases. []

Q3: What are the downstream effects of SFK inhibition by PP2?

A3: PP2's inhibition of SFKs leads to a variety of downstream effects, including:

- Reduced cell proliferation and increased apoptosis: [, , , , , , ]

- Impaired cell migration and invasion: [, , , , , , ]

- Restoration of E-cadherin/catenin cell adhesion system: []

- Modulation of specific ion channels and currents, such as I(to) and I(f): [, , ]

- Suppression of metalloproteinase activation and extracellular matrix remodeling: [, ]

- Influence on signaling pathways like ERK, AKT/NF-κB, and RhoA/TGFβ1: [, , , ]

Q4: What is the molecular formula and weight of PP2?

A4: The molecular formula of PP2 is C16H18ClN5, and its molecular weight is 315.8 g/mol. []

Q5: Is there any information on the spectroscopic data of PP2 in the provided research?

A5: No, the provided research papers do not offer detailed information on the spectroscopic characteristics of PP2.

Q6: How does PP2 impact cellular transformation and resistance to anti-cancer therapies?

A6: Research suggests that inhibiting autophagy with ATG5 knockout can lead to malignant cell transformation and resistance to PP2 treatment. [, ]

Q7: What is the role of PP2 in influencing cardiac pacemaker activity?

A7: Studies have shown that PP2 can inhibit and prevent the stimulation of cardiac pacemaker activity by isoproterenol, potentially by influencing the HCN4 channel. [, ]

Q8: What are the limitations of using PP2 in research or therapeutic contexts?

A8: While PP2 is a valuable tool in research, some limitations include:

- Off-target effects: Although considered selective for SFKs, PP2 can inhibit other kinases at higher concentrations, potentially leading to off-target effects. []

- Limited in vivo stability and bioavailability: This may necessitate higher doses or specific delivery strategies for therapeutic applications. []

- Emergence of resistance: Similar to other kinase inhibitors, prolonged exposure to PP2 might lead to the development of resistance mechanisms in certain cell types. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide](/img/structure/B1684431.png)

![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)

![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)

![(R)-6-(4-((4-Ethylpiperazin-1-yl)methyl)phenyl)-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1684443.png)

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)